2-amino-2-phenylacetohydrazide
Description
Properties
IUPAC Name |
2-amino-2-phenylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-7(8(12)11-10)6-4-2-1-3-5-6/h1-5,7H,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDOZDNQLZNRLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 Phenylacetohydrazide and Its Derivatives
Established Synthetic Pathways for 2-Amino-2-phenylacetohydrazide Precursors
The synthesis of this compound, also known as phenylglycine hydrazide, and its precursors often begins with α-amino acids, which provide a chiral center that can be preserved throughout the synthetic sequence. thieme-connect.com A common precursor, 2-phenylacetohydrazide (B146101), is typically synthesized from 2-phenylacetic acid. A classical two-step method involves the esterification of 2-phenylacetic acid with ethanol (B145695) in the presence of concentrated sulfuric acid, followed by hydrazinolysis of the resulting ethyl 2-phenylacetate with hydrazine (B178648) hydrate (B1144303). Current time information in Bangalore, IN.
A more direct, one-pot synthesis of 2-phenylacetohydrazide from 2-phenylacetic acid can be achieved using a sulfonic acid resin like Amberlyst-15 as a catalyst in ethanol, with refluxing for 72 hours. Current time information in Bangalore, IN. Another single-step protocol utilizes coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) with triethylamine (B128534) in 2-methyltetrahydrofuran (B130290) at room temperature. Current time information in Bangalore, IN.
For the introduction of the amino group at the alpha position, as in this compound, synthetic strategies often start from the corresponding α-amino acid, phenylglycine. nih.gov The synthesis of N-protected α-amino acid hydrazides is a well-established route. thieme-connect.comresearchgate.net This typically involves the reaction of an N-protected α-amino acid with hydrazine monohydrate or a protected hydrazine source like N-aminophthalimide. thieme-connect.comresearchgate.net The use of a protected hydrazine can circumvent the use of the more toxic free hydrazine. thieme-connect.com
Condensation Reactions in 2-Phenylacetohydrazide Derivative Synthesis
Condensation reactions are a cornerstone in the synthesis of derivatives of 2-phenylacetohydrazide, particularly for the formation of hydrazones. These reactions typically involve the condensation of 2-phenylacetohydrazide with various aldehydes or ketones. Current time information in Bangalore, IN.nih.govresearchgate.net This straightforward approach allows for the introduction of a wide range of substituents, leading to a diverse library of derivatives. The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol, and can be catalyzed by a few drops of a strong acid such as concentrated HCl. nih.govirjponline.org The reaction mixtures are typically stirred at room temperature for a few hours, after which the product often precipitates and can be collected by filtration. nih.govirjponline.org
The versatility of this method is demonstrated by the synthesis of various Schiff base derivatives. For instance, N'-(1-(2-hydroxyphenyl)ethylidene)-2-phenylacetohydrazide and N'-((1-hydroxynaphthalen-2-yl)methylene)-2-phenylacetohydrazide have been synthesized through the condensation of 2-phenylacetohydrazide with the corresponding hydroxy-substituted aromatic aldehydes or ketones. nih.gov
| Reactants | Catalyst | Solvent | Conditions | Product | Reference |
| 2-Phenylacetohydrazide, Aldehyde/Ketone | Conc. HCl (catalytic) | Methanol | Room Temperature, 4h | Hydrazone derivative | nih.govirjponline.org |
| 2-Phenylacetohydrazide, 2-hydroxy naphthaldehyde | - | Ethyl Acetate | Reflux, 4h | Nʹ-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | nih.gov |
| 2-Phenylacetohydrazide, Corresponding aldehyde | - | Toluene, Ethanol, or Methanol | Stirring | 2-phenylacetohydrazide derivatives | researchgate.net |
Multi-Component Reactions for Diverse Derivative Formation
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgrsc.org This approach is highly efficient and offers a high degree of molecular diversity. acs.orgrsc.org While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions provide insight into potential strategies.
One notable example is the Ugi four-component reaction (U-4CR), which can be adapted to synthesize α-hydrazino amides using N-hydroxyimides as a carboxylic acid isostere. acs.org This reaction involves an aldehyde, an amine, an isocyanide, and the N-hydroxyimide, and proceeds through an N-N bond formation via cyclic imide migration. acs.org The adaptability of MCRs suggests that a suitable combination of starting materials could potentially yield this compound or its derivatives in a convergent manner. For instance, a three-component reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide has been shown to produce various heterocyclic structures, demonstrating the potential of MCRs in generating structural diversity from simple precursors.
Strategies for Functional Group Derivatization
The functional groups present in this compound and its precursors offer multiple sites for derivatization, allowing for the synthesis of a wide array of analogs with modified properties. The amino group, the hydrazide moiety, and the phenyl ring can all be subjected to various chemical transformations.
A common strategy for derivatizing α-amino acids is the protection of the amino group, often with groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), before further reactions. thieme-connect.com The hydrazide group itself can be alkylated. For example, N'-alkyl hydrazides can be synthesized by acylating an amino acid derived hydrazide with trifluoroacetic anhydride, followed by alkylation with alcohols or alkyl halides, and subsequent removal of the trifluoroacetyl group. cdnsciencepub.com
Furthermore, the hydrazide can serve as a precursor for the synthesis of various heterocyclic systems. For example, reaction with carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings.
Novel Synthetic Approaches and Innovations
In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and rapid synthetic methods. This has led to the exploration of novel technologies and reaction conditions for the synthesis of this compound derivatives.
Microwave-Assisted Synthesis of Derivatives
Microwave-assisted organic synthesis has gained considerable attention as it can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer side products. researchgate.netnih.govresearchgate.net This technique has been successfully applied to the synthesis of various derivatives of 2-phenylacetohydrazide.
For instance, the synthesis of 1,3,4-oxadiazole derivatives from N-protected α-amino acids and acyl hydrazides can be achieved in significantly shorter reaction times under microwave irradiation compared to conventional heating. researchgate.net The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 100-130 °C) for a few minutes. researchgate.netacs.org Similarly, the condensation of hydrazides with aldehydes to form hydrazones can be accelerated using microwave irradiation. researchgate.net One-step synthesis of fenamic acid hydrazides from the corresponding acids and hydrazine hydrate has also been reported under microwave irradiation in solvent-free conditions, highlighting the efficiency of this method. nih.gov
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Hydrazinolysis | Ethyl 2-phenylacetate, Hydrazine hydrate | Microwave (100°C, 30 min) in ethanol | 85-90% | Current time information in Bangalore, IN. |
| Oxadiazole formation | N-protected amino acid, Aryl hydrazide, POCl3 | Microwave (100 ± 5 ºC, 200-250 W) | Moderate to good | researchgate.net |
| Hydrazide synthesis | Fenamic acid, Hydrazine hydrate | Microwave (300W, 250 °C, 4-12 min), solvent-free | 82-96% | nih.gov |
Solvent-Free Conditions in Derivative Synthesis
The development of solvent-free reaction conditions is a key aspect of green chemistry, as it reduces waste and the environmental impact of chemical processes. Several synthetic methods for hydrazide derivatives have been adapted to run under solvent-free conditions.
One such method involves the mechanical grinding of reactants in a mortar and pestle, sometimes with a catalytic amount of a substance like L-proline. mdpi.com This mechanochemical approach has been used for the synthesis of novel hydrazide derivatives from 2-cyano-N'-(2-cyanoacetyl)acetohydrazide and various carbonyl compounds, resulting in high yields and short reaction times. mdpi.com The reaction often proceeds from a syrupy mixture to a solid product within minutes. mdpi.com Another example is the synthesis of chiral 3-phenylamino-3,5-dihydro-4H-imidazol-4-one derivatives from α-amino acid phenylhydrazides and triethyl orthoesters, which proceeds efficiently in the absence of a solvent with a catalytic amount of acetic acid. clockss.org The aza-Michael addition of acyl hydrazides to α,β-unsaturated esters can also be carried out under solvent-free conditions in the presence of a base like 1,4-diazabicyclo thieme-connect.comthieme-connect.comthieme-connect.comoctane (DABCO) and an ionic liquid like tetrabutylammonium (B224687) bromide (TBAB). tandfonline.comtandfonline.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Hydrazide synthesis | 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, Carbonyl compounds | L-proline (catalytic), grinding | Hydrazide derivatives | mdpi.com |
| Imidazolone synthesis | α-amino acid phenylhydrazides, Triethyl orthoesters | Acetic acid (catalytic), 60°C | 3-phenylamino-3,5-dihydro-4H-imidazol-4-ones | clockss.org |
| Aza-Michael addition | Acyl hydrazides, α,β-unsaturated esters | DABCO, TBAB, Room temp. or 70°C | Michael adducts | tandfonline.comtandfonline.com |
Catalytic Methods in Hydrazide and Derivative Synthesis
The synthesis of this compound and its derivatives is greatly advanced by the use of catalytic methods. These approaches offer significant advantages, including improved reaction efficiency, higher yields, milder reaction conditions, and enhanced selectivity compared to stoichiometric reactions. Catalysis in this context can be broadly categorized into organocatalysis, transition metal catalysis, and catalytic hydrogenation, each providing unique pathways to the target hydrazides and their subsequent derivatives.
Organocatalysis in Hydrazide Synthesis
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, presenting a metal-free, often more environmentally benign alternative to traditional metal catalysts.
L-proline has been identified as an efficient organocatalyst for the synthesis of novel hydrazide derivatives. mdpi.com Researchers have successfully synthesized these compounds through solvent-free mechanical grinding of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones. This method is noted for its high yields, reduced reaction times, and cost-effectiveness. mdpi.com A comparative study highlighted the superiority of this green grinding method over conventional thermal refluxing. For instance, while a thermal approach might yield 75% of a product in 5 hours, the L-proline-catalyzed grinding method can achieve a 90% yield in just 25 minutes. mdpi.com
Another green approach involves the use of lemon juice as a natural acidic catalyst for the condensation reaction between esters and hydrazines to form acylhydrazides. inglomayor.cl Studies have shown that lemon juice is not only more effective than conventional acid catalysts like dry HCl and H2SO4 in terms of reaction time and yield but also influences the reaction's regioselectivity. For example, with cinnamic acid-derived esters, lemon juice favors the 1,2-addition product, whereas traditional acids lead to significant amounts of the conjugate addition product. inglomayor.cl
| Catalyst | Substrates | Reaction Type | Method | Yield | Reference |
| L-proline | 2-cyano-N'-(2-cyanoacetyl)acetohydrazide, Aldehydes/Ketones | Condensation | Grinding | Up to 90% | mdpi.com |
| Lemon Juice | Esters of NSAIDs, Hydrazine | Condensation | Reflux | High | inglomayor.cl |
Transition Metal Catalysis
Transition metal complexes are powerful catalysts for forming the crucial N-N bond in hydrazides and for the subsequent derivatization of the hydrazide moiety.
A notable development is the nickel-catalyzed N-N cross-coupling reaction for synthesizing complex hydrazides. This method couples O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines using an air-stable Ni(II) half-sandwich precatalyst, achieving yields of up to 81%. acs.org The reaction is believed to proceed through an electrophilic Ni-stabilized acyl nitrenoid intermediate. This technique is particularly significant as it represents the first instance of an intermolecular N-N coupling that is compatible with secondary aliphatic amines. acs.org
Iridium-based catalysts have also proven effective, particularly for the N-alkylation of acyl hydrazides using alcohols, a process operating under the "borrowing hydrogen" strategy. bohrium.comorganic-chemistry.org Half-sandwich iridium complexes with acylhydrazone ligands can catalyze the N-alkylation of various acyl hydrazides with different alcohols at 70°C with a low catalyst loading of 0.5 mol%. bohrium.com This system demonstrates high efficiency, broad substrate compatibility, and excellent selectivity, making it suitable for producing diverse N-alkylated hydrazide derivatives. bohrium.com
Ruthenium complexes have also been employed in the N-alkylation of acyl hydrazides with alcohols, following a similar borrowing hydrogen methodology. organic-chemistry.org Furthermore, palladium and copper catalysts are used for various coupling reactions. Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines provides a regioselective method to form N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org Copper iodide (CuI) catalyzes the coupling of N-acyl-N'-substituted hydrazines with aryl iodides to regioselectively produce N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.org
| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Reference |
| Ni(II) half-sandwich complex | N-N Cross-Coupling | O-benzoylated hydroxamates, Amines | Tolerates secondary aliphatic amines | Up to 81% | acs.org |
| Half-sandwich Iridium complexes | N-Alkylation (Borrowing Hydrogen) | Acyl hydrazides, Alcohols | Broad scope, low catalyst loading | High | bohrium.com |
| Diaminocyclopentadienone Ruthenium tricarbonyl | N-Alkylation (Borrowing Hydrogen) | Acyl hydrazides, Alcohols | Selective mono- or dialkylation | Good | organic-chemistry.org |
| Palladium complexes | Allylic Substitution | Allyl acetates, Arylhydrazines | High regioselectivity, mild conditions | Good | organic-chemistry.org |
| CuI | C-N Coupling | N-acyl-N'-substituted hydrazines, Aryl iodides | High regioselectivity | Good | organic-chemistry.org |
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental technique for introducing the amine functionality, particularly for synthesizing the 'amino' part of this compound from a suitable precursor. This method is also crucial for the diastereoselective synthesis of chiral amino acid derivatives.
The reduction of a nitro group is a common strategy. For instance, the catalytic hydrogenation of chlorinated nitroaromatic compounds to the corresponding amines can be achieved using catalysts like platinum on charcoal. google.com To prevent side reactions such as dechlorination, inhibitors like thiophene (B33073) can be added to the reaction mixture. google.com A more general approach involves the hydrogenation of a 2-nitrovinyl group to a 2-aminoethyl group using a Rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere, which is part of a cascade strategy to synthesize saturated N-heterocycles. nih.gov
Furthermore, diastereoselective catalytic hydrogenation is a powerful tool for creating specific stereoisomers. The hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters using a palladium catalyst can produce amino acid derivatives with high diastereomeric excess. scirp.org The stereochemical outcome is often controlled by the chelation of the substrate to the palladium catalyst surface. Similarly, iron-based catalysts have been developed for the asymmetric transfer hydrogenation of imines to produce enantioenriched amines, offering a more environmentally friendly alternative to ruthenium-based systems. nih.gov
| Catalyst | Substrate Type | Reaction Type | Key Outcome | Reference |
| Platinum on charcoal (with thiophene) | Chlorinated nitroaromatics | Hydrogenation | Formation of chlorinated aromatic amines | google.com |
| Rhodium on carbon (Rh/C) | 2-Nitrovinyl phenols | Hydrogenation Cascade | Synthesis of saturated N-heterocycles | nih.gov |
| Palladium on carbon (Pd/C) / Pd(OH)2-C | Schiff bases of N-pyruvoyl-(S)-proline esters | Diastereoselective Hydrogenation | Synthesis of chiral amino acid derivatives | scirp.org |
| Iron(II) complexes | Imines | Asymmetric Transfer Hydrogenation | Synthesis of enantioenriched amines | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to identify the chemical environment of each proton and carbon atom, confirming the structure of 2-amino-2-phenylacetohydrazide.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methine (CH), primary amine (-NH₂), and hydrazide (-NHNH₂) protons are expected. The phenyl group protons typically appear as a multiplet in the aromatic region, approximately between 7.2 and 7.5 ppm.
The single proton on the alpha-carbon (α-CH), being adjacent to both the phenyl ring and the amino group, would likely resonate as a singlet or a broadened signal. The protons of the terminal -NH₂ of the hydrazide moiety and the primary amine -NH₂ at the alpha-position are exchangeable with deuterium (B1214612) oxide (D₂O). These N-H protons are expected to appear as broad singlets. In derivatives of this compound, such as spiro compounds, the -NH₂ protons have been observed to resonate at approximately 5.99 ppm. mdpi.comresearchgate.net
Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C₆H₅) | ~ 7.20 - 7.50 | Multiplet (m) | Corresponds to the five protons on the phenyl ring. |
| Methine (α-CH) | ~ 4.50 - 5.00 | Singlet (s) | Adjacent to the phenyl ring and amino group. |
| Amine (-NH₂) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |
| Hydrazide (-NH-) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |
| Hydrazide (-NH₂) | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; signal disappears upon D₂O exchange. |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon are anticipated.
The carbonyl (C=O) carbon of the hydrazide group is expected to appear significantly downfield, typically in the range of 170-175 ppm. The carbons of the phenyl ring would produce several signals in the aromatic region, generally between 125 and 140 ppm. The alpha-carbon (α-C), attached to the phenyl ring and the amino group, would resonate at a characteristic chemical shift, influenced by its substituents. In related acetohydrazide derivatives, the carbonyl signal has been observed around 171 ppm. researchgate.net
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | ~ 170 - 175 |
| Aromatic (C-ipso) | ~ 135 - 140 |
| Aromatic (C-ortho, C-meta, C-para) | ~ 125 - 130 |
| Methine (α-CH) | ~ 55 - 65 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei through chemical bonds.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations among the coupled protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would definitively link the ¹H signal of the alpha-methine proton to its corresponding ¹³C signal and correlate the aromatic protons to their respective carbons.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the functional groups within a molecule, providing a molecular fingerprint.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its key functional groups. The N-H stretching vibrations of the primary amine and hydrazide groups typically appear as multiple, often broad, bands in the high-frequency region of 3200-3400 cm⁻¹. In related compounds, these N-H stretches have been observed around 3329 cm⁻¹ and 3314 cm⁻¹. researchgate.net
The carbonyl (C=O) stretching vibration of the hydrazide group, known as the Amide I band, is a strong and sharp absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration can be observed in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring typically appear in the 1450-1600 cm⁻¹ range.
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretching | -NH₂ and -NH- | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretching (Aromatic) | C₆H₅ | 3000 - 3100 | Medium-Weak |
| C=O Stretching (Amide I) | -C(=O)NH- | 1650 - 1680 | Strong |
| N-H Bending | -NH₂ and -NH- | 1600 - 1650 | Medium |
| C=C Stretching (Aromatic) | C₆H₅ | 1450 - 1600 | Medium-Variable |
Raman spectroscopy provides complementary information to FT-IR. While no specific Raman spectra for this compound are readily available, the technique is valuable for studying amino acids and related compounds. nih.govsemanticscholar.org Raman is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic ring would be expected to produce strong signals. The C=C stretching modes of the phenyl ring would be prominent. Raman spectroscopy is less susceptible to interference from water, making it a useful tool for studying samples in aqueous solutions. nih.gov It can provide insights into molecular conformation and intermolecular bonding, which would be applicable to the study of this compound in different physical states or solvent environments. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions occurring within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.org For organic molecules, this absorption is typically restricted to functional groups, known as chromophores, that contain valence electrons with low excitation energies. shu.ac.uk The spectrum of this compound is expected to be characterized by absorptions arising from its primary chromophores: the phenyl ring and the carbonyl group of the hydrazide moiety.
The electronic transitions observed in molecules like this compound are primarily of two types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.orgshu.ac.uk
π → π Transitions*: These transitions involve the promotion of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic phenyl group in this compound. These transitions are generally high-energy and result in strong absorption bands, with molar absorptivities (ε) often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk The benzene (B151609) ring typically shows a strong absorption band around 204 nm and a weaker, structured band around 254 nm.
n → π Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair) is excited to a π antibonding orbital. uzh.ch The carbonyl group (C=O) and the nitrogen atoms in the amino and hydrazide groups of the molecule possess lone pairs of electrons, making n → π transitions possible. These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. uzh.ch However, they are typically much weaker, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk For a carbonyl group, this absorption is often observed in the 270-300 nm region.
| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Typical Molar Absorptivity (ε) |
| π → π | Phenyl Ring | ~200-260 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl (C=O) | ~270-300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₁₁N₃O, corresponding to a molecular weight of approximately 165.19 g/mol .
In a mass spectrometer, the molecule is first ionized, typically forming a protonated molecule [M+H]⁺ in techniques like electrospray ionization (ESI). This molecular ion then undergoes fragmentation when subjected to energy, such as through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov
The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds and the formation of stable ions and neutral losses. Key fragmentation pathways would likely involve the amide and C-C bonds adjacent to the phenyl and amino groups.
Common fragmentation patterns for α-amino acid derivatives include the loss of small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov For this compound, characteristic fragment ions would likely include:
The ion resulting from the loss of the terminal amino group of the hydrazide (•NH₂).
Cleavage of the N-N bond in the hydrazide group.
Loss of the entire hydrazide moiety (-NHNH₂).
The most abundant fragment ions for amino acids are often the [M-COOH]⁺ ions, formed by the loss of the carboxyl group. researchgate.net A similar cleavage for the hydrazide would result in the loss of •CONHNH₂.
Formation of the phenyl-substituted iminium ion [C₇H₈N]⁺ via cleavage of the bond between the α-carbon and the carbonyl carbon.
| Proposed Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |
| [C₈H₁₂N₃O]⁺ | 166 | [M+H]⁺ (Protonated Molecule) |
| [C₈H₉N₂O]⁺ | 149 | NH₃ (Ammonia) |
| [C₇H₈N]⁺ | 106 | CONHNH₂ (Hydrazide Carbonyl) |
| [C₆H₅]⁺ | 77 | C₂H₆N₃O |
Single Crystal X-ray Diffraction Analysis of Derivatives and Complexes
Single-crystal X-ray diffraction allows for the precise determination of atomic positions, from which bond lengths, bond angles, and dihedral angles can be calculated. For the derivative 2-Acetylhydrazono-2-phenylacetohydrazide, all bond lengths and angles were reported to be within normal ranges. nih.gov
| Parameter | Description | Value (for 2-Acetylhydrazono-2-phenylacetohydrazide) |
| Dihedral Angle 1 | Angle between the benzene ring plane and the hydrazine (B178648) plane (O1, N3, N4, C8) | 66.0 (1)° nih.gov |
| Dihedral Angle 2 | Angle between the benzene ring plane and the acetylimino plane (O2, N1, N2, C9, C10) | 3.5 (5)° nih.gov |
Hydrogen bonds and other intermolecular forces are crucial in dictating how molecules arrange themselves in the solid state. The crystal structure of 2-Acetylhydrazono-2-phenylacetohydrazide is stabilized by intermolecular N–H···O hydrogen bonds. nih.gov The hydrogen atoms of the hydrazine group act as donors, while oxygen atoms from adjacent molecules act as acceptors. These interactions link the molecules together, forming a stable, three-dimensional network. Such N–H···O interactions are a common and stabilizing feature in the crystal structures of amides and hydrazides. researchgate.net
The crystal packing describes the arrangement of molecules within the unit cell of the crystal. This is defined by the crystal system, space group, and the dimensions of the unit cell. The analysis of 2-Acetylhydrazono-2-phenylacetohydrazide revealed a monoclinic crystal system. nih.gov The specific parameters define the size and shape of the repeating unit that builds the entire crystal.
| Crystallographic Parameter | Value (for 2-Acetylhydrazono-2-phenylacetohydrazide) |
| Chemical Formula | C₁₀H₁₂N₄O₂ nih.gov |
| Molecular Weight | 220.24 nih.gov |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| a | 12.737 (3) Å nih.gov |
| b | 4.5867 (10) Å nih.gov |
| c | 21.002 (7) Å nih.gov |
| β | 117.62 (2)° nih.gov |
| Volume (V) | 1087.1 (5) ų nih.gov |
| Z (Molecules per unit cell) | 4 nih.gov |
Computational and Theoretical Chemistry of 2 Amino 2 Phenylacetohydrazide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is frequently employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. For molecules like 2-amino-2-phenylacetohydrazide and its derivatives, DFT calculations are invaluable for elucidating structural, electronic, spectroscopic, and thermodynamic characteristics.
Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For hydrazide derivatives, DFT methods, such as B3LYP combined with a 6-311G(d,p) basis set, are commonly used to perform these optimizations. kbhgroup.in The process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. kbhgroup.in
Studies on related hydrazone structures derived from ibuprofen, for example, have successfully employed DFT to optimize molecular geometries, which were then validated against experimental X-ray crystallography data. nih.govresearchgate.net This process confirms the predicted conformation and provides a reliable foundation for further computational analysis. The energetic stability of different potential conformers or tautomers can be compared by examining their optimized energies, allowing researchers to identify the most likely form of the molecule under given conditions.
Table 1: Common DFT Functionals and Basis Sets for Hydrazide Systems
| Method | Basis Set | Application |
| B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties |
| Semi-empirical PM3 | - | Geometry Optimization, Stability Analysis |
| Time-Dependent DFT (TD-DFT) | 6-311G(d,p) | Prediction of UV-Visible Spectra |
The electronic properties of a molecule are dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. ekb.eg A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. dntb.gov.ua DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. researchgate.net
Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). kbhgroup.in For this compound, an MEP analysis would be expected to show negative potential around the electronegative oxygen and nitrogen atoms of the carbonyl and amino groups, respectively, highlighting them as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be concentrated around the amine and hydrazide hydrogen atoms, indicating their role as hydrogen bond donors.
Table 2: Representative Frontier Orbital Energies for a Hydrazone Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.02 |
| ELUMO | -1.77 |
| Energy Gap (ΔE) | 4.25 |
| Data derived from a DFT study on a 2,3-dihydro-1H-perimidine derivative, illustrating a typical calculated energy gap. dntb.gov.ua |
DFT calculations serve as a powerful predictive tool for interpreting experimental spectra, including infrared (IR), Raman, and UV-Visible absorption spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data and aiding in the precise assignment of vibrational modes. kbhgroup.indntb.gov.ua
For instance, in studies of related hydrazone and thiazole (B1198619) derivatives, DFT has been used to assign specific vibrational bands, such as the stretching modes of C=O, C=N, and N-H groups. kbhgroup.in Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. kbhgroup.in This allows for a detailed understanding of the electronic structure and chromophoric nature of the molecule.
From the vibrational frequencies obtained through DFT calculations, it is possible to compute key thermodynamic properties of a molecule at a given temperature and pressure. These properties include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). rsc.org These parameters are fundamental to understanding the stability of a molecule and the spontaneity of chemical reactions in which it participates. For example, by calculating the Gibbs free energy of reactants and products, the feasibility of a synthetic pathway or the equilibrium position of a reaction can be predicted. Such calculations have been applied to various organic molecules to provide a theoretical basis for their observed chemical behavior. rsc.org
Molecular Modeling and Docking Simulations for Intermolecular Interactions
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is crucial in drug discovery and molecular biology for understanding how a molecule like this compound might interact with a biological target.
Molecular docking simulations can reveal the specific binding mode and affinity of a ligand within the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their interaction energy with the receptor.
Studies on structurally similar hydrazide and hydrazone derivatives have demonstrated their potential to act as inhibitors for enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net In these simulations, the ligand's binding pose is stabilized by a network of intermolecular interactions, including:
Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH and -NH2 groups of the hydrazide) and acceptors (like carbonyl oxygen or nitrogen atoms) on the ligand and specific amino acid residues in the protein's active site.
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand, such as the phenyl ring, and hydrophobic pockets within the receptor.
Electrostatic Interactions: Arising from the attraction or repulsion of charged or polar groups on the ligand and receptor.
These simulations not only predict the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), but also identify the key amino acid residues that are critical for the interaction. researchgate.net This information is invaluable for the rational design of more potent and selective analogs.
Prediction of Binding Affinities and Interactions with Macromolecules
Computational methods, particularly molecular docking, are instrumental in predicting how this compound and its derivatives interact with biological macromolecules like proteins and DNA. These in silico techniques provide insights into the binding modes, affinities, and the specific molecular forces driving the interaction, guiding the design of compounds with enhanced biological activity. mdpi.com
Molecular docking studies on derivatives of 2-amino-N'-aroyl(het)arylhydrazides have been conducted to understand their interactions with DNA. mdpi.com These simulations identify potential binding sites and elucidate the types of interactions involved, such as hydrogen bonds and polar contacts. For instance, in studies of related diacylhydrazine bridged compounds, polar contacts were observed through both the –NH2 group and the –C=O group, which are present in the this compound scaffold. mdpi.com The binding energy, a key output of docking simulations, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction between the small molecule and the macromolecular target.
The binding affinity is a crucial parameter in pharmacology, as it influences a drug's distribution, metabolism, and efficacy. nih.gov Weak binding can result in poor distribution and a short biological lifetime, while overly strong binding might decrease the free concentration of the compound in plasma. nih.gov Studies on similar 2-phenylacetohydrazide (B146101) derivatives interacting with Bovine Serum Albumin (BSA), a model protein, have shown that the presence of aromatic moieties can enhance binding affinity through hydrophobic or π-π interactions. nih.gov The binding constant (Kb) and the number of binding sites (n) are key parameters derived from these computational and experimental studies. nih.gov
The primary forces governing these interactions can also be predicted. Thermodynamic parameters, which can be computationally estimated, reveal the nature of the binding forces. For example, negative enthalpy (ΔH) and entropy (ΔS) values suggest that van der Waals forces and hydrogen bonding are the major contributors to the stability of the complex. nih.gov Conversely, positive values for both ΔH and ΔS indicate that hydrophobic interactions play a dominant role. nih.gov
Table 1: Predicted Interaction Data for Hydrazide Derivatives with Macromolecules This table is illustrative, based on findings for structurally related compounds.
| Derivative Class | Macromolecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Regions | Dominant Interaction Types |
|---|---|---|---|---|
| Aroylhydrazides | DNA (Minor Groove) | -7.5 to -9.0 | A-T Rich Regions | Hydrogen Bonding, Polar Contacts |
| Phenylacetohydrazides | Bovine Serum Albumin (BSA) | -6.0 to -8.5 | Hydrophobic Pockets (Site I/II) | Hydrophobic, van der Waals, Hydrogen Bonding |
| Iodo-derivatives | DNA | -8.8 | G-C Rich Regions | Polar Contacts (–NH2, –C=O) |
| Chloro-derivatives | DNA | -8.2 | A-T Rich Regions | Hydrogen Bonding |
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. For this compound systems, correlating computational data, such as docking scores and predicted binding modes, with experimentally observed biological activity is essential for confirming the predictive power of the models. mdpi.com
In studies involving 2-amino-N′-aroyl(het)arylhydrazides, molecular docking simulations were used to predict their binding to DNA. These in silico results were then correlated with experimental DNA photocleavage activity. mdpi.com For instance, derivatives that showed favorable binding energies and specific interactions with DNA in docking studies also demonstrated significant activity in causing DNA strand scission upon UV-A irradiation. mdpi.com This correlation suggests that the computational model accurately represents the initial binding event required for the subsequent photochemical reaction.
Similarly, in the development of enzyme inhibitors, the binding affinities predicted by docking simulations can be compared with experimentally determined IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%). A strong correlation between low calculated binding energies and low experimental IC50 values indicates that the computational model is a reliable tool for predicting inhibitor potency. For example, studies on benzotriazinone sulfonamides as alpha-glucosidase inhibitors showed that compounds with the highest predicted binding affinity, involving key hydrogen bonds and hydrophobic interactions with amino acid residues like GLU276, HIS279, and ARG439, also exhibited the most potent inhibition in enzymatic assays. mdpi.com
This synergy between computational and experimental approaches accelerates the drug discovery process. Computational screening can prioritize a large library of virtual compounds, identifying those with the highest probability of being active. These selected candidates can then be synthesized and tested experimentally, focusing resources on the most promising molecules and validating the underlying theoretical models. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. semanticscholar.org For a flexible molecule like this compound, MD simulations can reveal how it moves, flexes, and changes shape in different environments, such as in aqueous solution or when interacting with a biological target. semanticscholar.orgnih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each atom over time. elifesciences.org This provides a dynamic picture of the molecule's conformational landscape, complementing the static views often obtained from methods like X-ray crystallography or molecular docking. nih.gov These simulations can be performed on various time scales, from picoseconds to microseconds, capturing a range of molecular motions from bond vibrations to large-scale conformational changes. semanticscholar.org
A key application of MD simulations is to analyze the stability of a ligand-macromolecule complex predicted by molecular docking. semanticscholar.org By simulating the complex in a realistic environment (e.g., explicit water and ions), researchers can assess whether the initial binding pose is stable over time. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often monitored; a low and stable RMSD suggests a stable binding mode. nih.gov
Furthermore, MD simulations provide insights into the flexibility of different parts of the this compound molecule. The simulations can identify which dihedral angles are most flexible and which conformations are most populated at a given temperature. fu-berlin.de This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket, a process known as "induced fit." By analyzing the trajectories, one can also map out intramolecular hydrogen bonds and their persistence over time, which are key to stabilizing specific conformations. mit.edu
Quantum Chemical Reactivity Descriptors
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate a range of molecular properties known as reactivity descriptors. rasayanjournal.co.in These descriptors help in understanding and predicting the chemical reactivity and stability of this compound. They are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). medjchem.com
The HOMO energy (E_HOMO) is related to the molecule's ability to donate an electron (its nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept an electron (its electrophilicity). The energy gap between these two orbitals (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. medjchem.com
From these frontier orbital energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." rasayanjournal.co.in
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). rasayanjournal.co.in
These descriptors are invaluable for rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.inscispace.com For example, a molecule with a high chemical hardness and a low electrophilicity index would be expected to be relatively unreactive, whereas a soft molecule with a high electrophilicity index would be a strong electrophile. rasayanjournal.co.in By calculating these values for this compound, one can predict its reactive behavior in various chemical environments.
Table 2: Illustrative Quantum Chemical Reactivity Descriptors Note: These values are hypothetical for this compound and serve for illustrative purposes.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | E_HOMO | - | -6.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | - | -1.2 | Electron-accepting ability |
| Energy Gap | E_gap | E_LUMO - E_HOMO | 5.3 | High stability, low reactivity |
| Ionization Potential | I | -E_HOMO | 6.5 | Energy to remove an electron |
| Electron Affinity | A | -E_LUMO | 1.2 | Energy released upon gaining an electron |
| Chemical Hardness | η | (I - A) / 2 | 2.65 | Resistance to deformation |
| Electrophilicity Index | ω | μ² / (2η) | 2.78 | Electrophilic character |
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for technologies like frequency conversion and optical switching. nih.gov Computational quantum chemistry provides a powerful avenue for investigating and predicting the NLO properties of molecules like this compound.
The NLO response of a molecule is governed by its hyperpolarizability. When a molecule is subjected to an electric field (E), its induced dipole moment (μ) can be described by a power series. The linear term is related to the linear polarizability (α), while the higher-order terms are related to the first (β) and second (γ) hyperpolarizabilities, which are responsible for second- and third-order NLO effects, respectively. nih.gov
Significant NLO properties often arise from molecules with a large dipole moment, an extended π-conjugated system, and strong electron donor-acceptor groups. The this compound structure contains a phenyl ring (a π-system), an amino group (electron donor), and a hydrazide group, which can influence the electronic distribution. Computational methods, such as DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be used to calculate these electrical properties. nih.gov
The key calculated parameters include:
Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must be non-centrosymmetric. nih.gov
Second Hyperpolarizability (γ): Relates to the third-order NLO response, leading to phenomena like third-harmonic generation (THG). nih.gov
Theoretical calculations can predict these properties for an isolated molecule in the gas phase or account for solvent and solid-state effects. nih.gov By systematically modifying the structure of this compound (e.g., by adding different substituent groups) and calculating the resulting NLO properties, researchers can computationally design novel materials with enhanced NLO performance for various photonic applications. nih.govnih.gov
Reactivity and Mechanistic Investigations of 2 Amino 2 Phenylacetohydrazide Transformations
Reaction Pathways and Intermediate Formation
The reactivity of 2-amino-2-phenylacetohydrazide is dictated by the nucleophilic character of its nitrogen atoms and the potential for intramolecular interactions. The presence of both a primary amine and a hydrazide group on the same chiral backbone opens up multiple reaction pathways, leading to a variety of intermediates and final products.
Condensation Mechanisms Leading to Schiff Bases and Hydrazones
The reaction of this compound with aldehydes and ketones is a cornerstone of its chemical transformations, leading to the formation of Schiff bases and hydrazones. These condensation reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism. impactfactor.orgnih.govnih.gov
The initial step involves the nucleophilic attack of one of the nitrogen atoms of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This attack can, in principle, occur via either the primary amino group (-NH₂) or the terminal nitrogen of the hydrazide group (-NHNH₂). The relative nucleophilicity of these two groups, influenced by electronic and steric factors, will determine the initial site of reaction. The resulting tetrahedral intermediate, a carbinolamine, is unstable and subsequently eliminates a molecule of water to form the C=N double bond characteristic of an imine. nih.gov
If the reaction occurs at the primary amino group, a Schiff base is formed. Conversely, reaction at the terminal hydrazide nitrogen yields a hydrazone. The formation of these products is a reversible process, and the equilibrium can be influenced by the reaction conditions. nih.gov
The general mechanism for imine formation is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate or a neutral carbinolamine.
Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen atom facilitates the removal of a water molecule, forming a C=N double bond.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final imine product. nih.gov
The pH of the reaction medium is a critical factor. The rate of imine formation is generally optimal at a slightly acidic pH (around 5). At high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering water elimination. Conversely, at low pH, the amine reactant becomes protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. nih.gov
Cyclization Reactions and Heterocyclic Ring Formation
The bifunctional nature of this compound and its derivatives, particularly the Schiff bases and hydrazones, makes them excellent precursors for the synthesis of various heterocyclic compounds. These intramolecular cyclization reactions are driven by the formation of stable five- or six-membered rings.
Common heterocyclic rings formed from hydrazide derivatives include 1,3,4-oxadiazoles and 1,2,4-triazoles. impactfactor.orgnih.gov For instance, the acid hydrazide can react with carbon disulfide in the presence of a base to form a dithiocarbazate salt. Intramolecular cyclization of this intermediate, with the elimination of hydrogen sulfide, can lead to the formation of a 1,3,4-oxadiazole-2-thione ring. impactfactor.org The reaction mechanism involves the nucleophilic attack of the amide oxygen on the thiocarbonyl carbon. impactfactor.org
Similarly, reaction of the hydrazide with an isothiocyanate can yield a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to afford a 1,2,4-triazole-3-thione. nih.gov Another pathway to 1,2,4-triazoles involves the cyclization of an acylthiosemicarbazide, which can be formed from the reaction of an acid hydrazide with a thiocyanate (B1210189) salt.
The general steps for these cyclizations often involve:
Formation of a suitable acyclic precursor from the hydrazide.
Intramolecular nucleophilic attack of a heteroatom (oxygen or nitrogen) on a suitable electrophilic center (e.g., a carbonyl or thiocarbonyl group).
Dehydration or elimination of another small molecule to form the stable heterocyclic ring.
The specific reaction conditions, such as the choice of reagent, solvent, and temperature, will determine the final heterocyclic product. Microwave irradiation has been shown to accelerate some of these cyclization reactions. nih.gov
Oxidative Annulation Mechanisms
Oxidative annulation represents a powerful strategy for the synthesis of heterocyclic compounds, and hydrazides like this compound can serve as substrates in such transformations. A notable example is the palladium-catalyzed oxidative annulation of hydrazides with isocyanides to produce 2-amino-1,3,4-oxadiazoles. mdpi.comnih.gov
The proposed mechanism for this reaction involves the following key steps:
Coordination: The hydrazide coordinates to the palladium(II) catalyst.
N-H Activation: The palladium catalyst facilitates the activation of the N-H bond of the hydrazide.
Isocyanide Insertion: An isocyanide molecule inserts into the Pd-N bond.
Second Isocyanide Insertion/Intramolecular Cyclization: A second isocyanide molecule can insert, or an intramolecular nucleophilic attack of the amide oxygen can occur on the coordinated isocyanide carbon.
Reductive Elimination/Oxidation: Reductive elimination from the palladium center forms the oxadiazole ring, and the resulting Pd(0) species is re-oxidized to Pd(II) by an external oxidant (e.g., molecular oxygen) to complete the catalytic cycle. nih.gov
This process allows for the construction of the 2-amino-1,3,4-oxadiazole core in a single step from readily available starting materials. The use of a transition metal catalyst is crucial for facilitating the key bond-forming and bond-breaking steps in the catalytic cycle.
N-N Bond Cleavage Mechanisms
The nitrogen-nitrogen single bond in hydrazides is susceptible to cleavage under various conditions, including reductive, oxidative, and photochemical methods. This reactivity can be exploited for the synthesis of amines and other nitrogen-containing compounds. mdpi.comnih.govnih.gov
Photochemical Cleavage: A photocatalytic method using a ruthenium(II) complex, visible light, and air has been developed for the cleavage of the N-N bonds in hydrazides. nih.govnih.govresearchgate.net The proposed mechanism involves the photoexcited ruthenium complex being reductively quenched by the hydrazide, generating a nitrogen radical cation. Subsequent deprotonation and reaction with oxygen can lead to intermediates that ultimately fragment to cleave the N-N bond. nih.gov The presence of oxygen appears to play a significant role in this process. nih.gov
Chemical Cleavage: The N-N bond in hydrazides can also be cleaved under non-reductive or non-oxidative conditions, sometimes induced by neighboring group participation. For example, the structure of an azidoacetyl hydrazide can be unstable, leading to N-N bond cleavage. This has been attributed to the α-effect of the neighboring nitrogen atom, which increases the nucleophilicity of the amide nitrogen, facilitating a rearrangement and subsequent cleavage. mdpi.com
These N-N bond cleavage reactions offer synthetic routes to compounds that might be difficult to access through other methods and are an important aspect of the reactivity profile of this compound.
Catalytic Roles in Organic Reactions
While this compound itself is not typically used as a catalyst, its derivatives, particularly Schiff base metal complexes, have significant potential as catalysts in various organic transformations. The chelation of metal ions by these ligands can create catalytically active centers with specific steric and electronic properties. mdpi.comnih.govresearchgate.net
Schiff base ligands derived from amino acids and their hydrazides can coordinate with a range of transition metals, including copper(II), cobalt(II), nickel(II), and palladium(II). researchgate.netresearchgate.net These metal complexes have been shown to catalyze reactions such as:
Oxidation Reactions: Metal complexes of hydrazone-based ligands have been investigated as catalysts for oxidation reactions. nih.gov
Condensation Reactions: Schiff base metal complexes have demonstrated catalytic activity in Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com
Cross-Coupling Reactions: Palladium complexes with amino acid-derived ligands are well-known for their catalytic activity in C-H activation and cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govnih.gov The amino acid moiety can act as a chiral ligand, enabling enantioselective transformations. nih.gov
Asymmetric Synthesis: The inherent chirality of this compound can be transferred to its metal complexes, making them attractive candidates for asymmetric catalysis. Transition metal complexes with chiral ligands derived from amino acids and peptides are widely used in asymmetric synthesis to produce optically pure compounds. researchgate.netmdpi.com
The catalytic activity of these complexes is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. The ligand can modulate the reactivity of the metal center and provide a specific coordination environment to control the selectivity of the catalytic reaction.
Influence of Reaction Conditions (e.g., Solvent Effects, pH, Temperature)
The outcome of reactions involving this compound is highly dependent on the reaction conditions, including the choice of solvent, the pH of the medium, and the temperature.
Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and selectivities. For instance, in intramolecular photocycloadditions, aprotic solvents can favor the formation of an intramolecular hydrogen bond, which can direct the stereochemical outcome of the reaction. In contrast, protic solvents can disrupt this hydrogen bond through intermolecular interactions, leading to different diastereoselectivity. nih.gov The choice of solvent can also affect the solubility of reactants and intermediates, thereby influencing the reaction pathway.
pH Effects: As discussed in the context of Schiff base and hydrazone formation (Section 5.1.1), pH plays a crucial role in acid- or base-catalyzed reactions. The rate of hydrazone formation is often maximal at a slightly acidic pH. nih.govscience.gov At this pH, there is a sufficient concentration of both the neutral, nucleophilic hydrazine (B178648) and the protonated carbonyl compound (or a sufficient concentration of an acid catalyst to protonate the carbinolamine intermediate). Deviations from the optimal pH can lead to a decrease in the reaction rate. nih.gov In aqueous solutions, the equilibrium between different product forms, such as hydrazones and cyclized structures, can also be pH-dependent. nih.gov
Temperature Effects: Temperature is a key parameter that influences the rate of chemical reactions. For many of the transformations of this compound, such as cyclization reactions, heating is often required to overcome the activation energy barrier. nih.gov In some cases, higher temperatures may be necessary for a particular reaction step to proceed to completion. nih.gov However, elevated temperatures can also lead to side reactions or decomposition of thermally sensitive intermediates or products. Therefore, careful control of the reaction temperature is essential for achieving the desired outcome. Microwave irradiation is a technique that can provide rapid and efficient heating, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov
Tautomeric Forms and Their Implications in Reactivity
The reactivity of this compound is intrinsically linked to the potential for tautomerism within its molecular structure. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For this compound, two primary forms of tautomerism, keto-enol and amino-imino, are of significant interest.
The hydrazide functional group is analogous to an amide and can undergo keto-enol tautomerism, also known as amido-iminol tautomerism in this context. sciforum.net In this equilibrium, a proton can migrate from the nitrogen atom to the oxygen atom of the carbonyl group, resulting in the formation of an iminol tautomer. While the keto form is generally predominant for hydrazides in the solid state, an equilibrium between the keto and enol (iminol) forms can exist in solution. sciforum.net The specific equilibrium position is influenced by factors such as the solvent, temperature, and pH.
Furthermore, the presence of the primary amino group introduces the possibility of amino-imino tautomerism. This involves the migration of a proton from the amino group to a nitrogen atom within the hydrazide moiety. The existence and stability of these different tautomeric forms can significantly impact the molecule's reactivity, as each tautomer presents a different arrangement of electron density and available reactive sites. For instance, the iminol tautomer possesses a nucleophilic nitrogen and an acidic hydroxyl group, offering different reaction pathways compared to the carbonyl group of the keto form.
While direct spectroscopic or computational studies specifically characterizing the tautomeric equilibria of this compound are not extensively documented, the principles of tautomerism in related compounds, such as other hydrazides and aminopurines, provide a basis for understanding its potential behavior. sciforum.netnih.gov The interplay between these tautomeric forms is crucial for a comprehensive understanding of the reaction mechanisms involving this compound.
Dimerization Mechanisms
The molecular structure of this compound, with its multiple hydrogen bond donors (-NH2, -NH-) and acceptors (C=O, -NH2), as well as an aromatic phenyl ring, suggests the potential for self-association to form dimers. While specific studies on the dimerization of this compound are not prevalent, potential mechanisms can be inferred from the behavior of molecules with similar functional groups.
One of the most probable mechanisms for dimerization is through the formation of intermolecular hydrogen bonds. The amide-like hydrogen on the hydrazide moiety and the hydrogens of the primary amino group can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can serve as acceptors. This could lead to the formation of a stable, cyclic dimer. The formation of such hydrogen-bonded dimers is a common phenomenon in molecules containing amide or similar functional groups.
Another potential mechanism for dimerization involves π-π stacking interactions between the phenyl rings of two separate molecules. Aromatic rings can stack on top of each other, and these interactions, although weaker than covalent bonds, can contribute to the stability of a dimeric structure. This type of interaction is frequently observed in aromatic compounds and can influence their physical properties and reactivity.
Coordination Chemistry and Metal Complexes of 2 Amino 2 Phenylacetohydrazide Derivatives
Synthesis of Metal Schiff Base Complexes
The synthesis of metal complexes from 2-amino-2-phenylacetohydrazide derivatives is a two-step process. First, a Schiff base ligand is designed and synthesized, followed by the complexation of this ligand with various transition metal ions.
Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). In this context, a hydrazide, such as 2-phenylacetohydrazide (B146101), provides the necessary amine functionality (-NH2) for the reaction.
The general procedure involves dissolving the hydrazide and a suitable aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde) in an appropriate solvent, often ethanol (B145695) or methanol (B129727). The reaction mixture is then refluxed, sometimes with the addition of a catalytic amount of acid, to facilitate the condensation and formation of the azomethine (-C=N) group characteristic of Schiff bases. The resulting Schiff base ligand can then be isolated by filtration and purified by recrystallization. These ligands are often multidentate, possessing donor atoms like nitrogen from the azomethine group and oxygen from phenolic or carbonyl groups, making them excellent chelating agents for metal ions.
The synthesized Schiff base ligands are used to form complexes with a range of transition metals. The general method for synthesizing these complexes involves reacting the ligand with a metal salt (commonly chlorides, acetates, or sulfates) in a specific molar ratio, typically 1:1 or 1:2 (metal:ligand), in a suitable solvent like methanol or ethanol.
The mixture is refluxed for several hours, during which the metal complex precipitates out of the solution. The solid product is then filtered, washed with the solvent to remove any unreacted starting materials, and dried. The resulting complexes are often colored, crystalline solids, and their solubility varies depending on the metal and ligand structure. Transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) readily form stable complexes with these Schiff base ligands. nih.govresearchgate.net The formation of complexes with other metals like Fe, Cd, and Pd has also been reported, often resulting in square planar or octahedral geometries. semanticscholar.org
Structural Analysis of Metal Complexes
The structural elucidation of these metal complexes is crucial for understanding their properties. Techniques such as elemental analysis, molar conductivity, magnetic susceptibility, and X-ray crystallography are employed to determine their stoichiometry and geometry.
The stoichiometry of the metal complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, is determined through elemental analysis. mdpi.comamazonaws.com Molar conductance measurements in solvents like DMSO can indicate whether the complexes are electrolytic or non-electrolytic in nature. derpharmachemica.comderpharmachemica.com
The coordination geometry around the central metal ion is influenced by the nature of the metal ion and the denticity of the Schiff base ligand. The ligands often act as bidentate or tridentate chelating agents, coordinating through the azomethine nitrogen and phenolic oxygen atoms. semanticscholar.orgamazonaws.com Based on magnetic moment measurements and electronic spectra, common geometries are proposed. For instance, Cu(II) complexes often exhibit a square planar geometry, while Co(II), Ni(II), and Zn(II) complexes frequently adopt tetrahedral or octahedral geometries. nih.govresearchgate.netnih.gov
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Coordination Geometry |
|---|---|---|
| Cu(II) | 1:2 | Square Planar, Distorted Octahedral |
| Ni(II) | 1:2 | Octahedral, Square Planar |
| Co(II) | 1:2 | Octahedral |
| Zn(II) | 1:2 | Octahedral, Tetrahedral |
| Pd(II) | 1:2 | Square Planar |
Powder X-ray diffraction (XRD) is also used to determine the crystal system and lattice parameters of the complexes, confirming their crystalline nature. amazonaws.comspuvvn.edu Studies on various Schiff base complexes have identified crystal systems such as monoclinic and triclinic. semanticscholar.orgspuvvn.edu
| Complex Type | Crystal System | Space Group | Reference |
|---|---|---|---|
| Pd(II) Schiff Base Complex | Monoclinic | - | semanticscholar.org |
| Mn(II) Aroyl-Hydrazone Complex | Monoclinic | I2/a | nih.gov |
| Ni(II) Schiff Base Complex | Triclinic | P1 | spuvvn.edu |
Spectroscopic Signatures of Complex Formation
Spectroscopic methods are indispensable for confirming the coordination of the Schiff base ligand to the metal ion. Infrared (IR), electronic (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for this purpose.
The IR spectrum of the free ligand shows a characteristic band for the azomethine group (ν(C=N)). Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. derpharmachemica.com The disappearance of the broad band corresponding to the phenolic ν(O-H) group in the ligand spectrum and the appearance of a new band for the ν(M-O) vibration in the complex spectrum confirms coordination through the phenolic oxygen. jocpr.com Furthermore, new bands appearing in the far-IR region are assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of chelation. amazonaws.comderpharmachemica.com
Electronic absorption spectra (UV-Vis) provide information about the geometry of the complexes. The spectra of the complexes show bands that can be assigned to d-d electronic transitions of the metal ion and charge-transfer transitions between the ligand and the metal. nih.govresearchgate.net The position and number of these d-d transition peaks are indicative of the stereochemistry of the metal ion in the complex. amazonaws.com For instance, octahedral Ni(II) complexes typically show multiple absorption bands, whereas square planar Cu(II) complexes often exhibit a broad band in the visible region. nih.gov
| Spectroscopic Technique | Key Observation | Indication |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in ν(C=N) band | Coordination of azomethine nitrogen |
| Disappearance of phenolic ν(O-H) band | Deprotonation and coordination of phenolic oxygen | |
| Appearance of new ν(M-N) and ν(M-O) bands | Direct evidence of metal-ligand bond formation | |
| UV-Visible Spectroscopy | Shifts in ligand bands (π→π, n→π) | Ligand-to-metal coordination |
| Appearance of new bands (d-d transitions, LMCT) | Confirmation of complex geometry and electronic structure |
Theoretical Studies of Metal-Ligand Interactions
Theoretical studies, particularly those employing Density Functional Theory (DFT), serve as powerful tools to elucidate the intricacies of metal-ligand interactions in complexes derived from this compound and related hydrazone compounds. These computational methods provide detailed insights into the geometric and electronic structures that govern the stability and reactivity of these molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For metal complexes of this compound derivatives, DFT calculations are instrumental in predicting and analyzing their three-dimensional structures and electronic characteristics.
Complex Geometries: DFT calculations are employed to optimize the geometry of the ligands and their corresponding metal complexes, predicting the most stable arrangements of atoms. This allows for the determination of key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in studies of hydrazone complexes, DFT has been used to confirm the coordination mode of the ligand to the central metal ion. It is often observed that Schiff base ligands derived from hydrazides act as bidentate or tridentate ligands, coordinating with the metal ion through azomethine nitrogen and carbonyl or enolic oxygen atoms. medjchem.comnih.gov
For example, theoretical studies on Fe(II) and Mn(II) complexes with a methionine-phenylhydrazone Schiff base ligand showed bidentate coordination through the azomethine nitrogen and carbonyl oxygen. medjchem.com Similarly, DFT calculations for Au(III) complexes with hydrazones derived from pyridoxal 5′-phosphate indicated a square planar coordination geometry. mdpi.com In another study, the optimized geometry of a palladium(II) complex with an unsymmetrical tetradentate Schiff base revealed coordination via phenolic oxygen and imine nitrogen atoms. inorgchemres.org These computational findings are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
Electronic Properties: DFT is also crucial for understanding the electronic properties of these complexes by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. acs.orgorientjchem.org
HOMO-LUMO Analysis: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org DFT studies have shown that upon chelation of a hydrazone ligand to a metal ion, the HOMO-LUMO energy gap of the resulting complex is typically smaller than that of the free ligand, suggesting that the complex is more reactive. acs.org
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps in predicting how the molecule will interact with other species. acs.org
Global Reactivity Descriptors: Parameters such as chemical potential, global hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the reactivity of the complexes. nih.gov
The table below summarizes representative data obtained from DFT calculations on hydrazone-based metal complexes, illustrating the impact of chelation on electronic properties.
| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Hydrazone Ligand (L) | -6.21 | -1.95 | 4.26 |
| [Cu(L)Cl] Complex | -5.89 | -2.91 | 2.98 |
| [Ni(L)Cl] Complex | -5.76 | -2.88 | 2.88 |
| [Co(L)Cl] Complex | -5.62 | -3.01 | 2.61 |
This is an interactive table based on representative data from DFT studies on hydrazone complexes. The values are illustrative of typical trends observed.
Applications of Metal Complexes in Catalysis
Metal complexes derived from this compound and its Schiff base derivatives are recognized for their significant catalytic activities in a variety of organic transformations. The presence of a metal center coordinated to a versatile organic ligand creates a catalytically active species that can facilitate reactions with high efficiency and selectivity. Hydrazone and Schiff base ligands are particularly effective due to their structural versatility and the stability they impart to the metal complexes. nih.govnih.gov
The catalytic applications of these complexes are broad and include:
Oxidation Reactions: Transition metal complexes incorporating hydrazone ligands have been successfully employed as catalysts in oxidation reactions. For example, complexes of Co(II), Ni(II), and Cu(II) have been used for the aerobic oxidation of phenols and alcohols. nih.gov One study demonstrated that transition metal complexes derived from a benzohydrazide Schiff base were effective in the oxidation of aniline, with 100% selectivity in producing azobenzene. nih.gov
Asymmetric Synthesis: Chiral metal complexes derived from amino acids and their derivatives are valuable catalysts in asymmetric synthesis, producing optically active compounds. mdpi.com For instance, chiral Cu(II) and Ni(II) salen-type complexes have been evaluated for their catalytic activity in the phase transfer Cα-alkylation of Schiff bases of amino acid esters, yielding α,α-disubstituted amino acids with high enantiomeric excess. nih.gov
Coupling Reactions: Palladium(II) complexes with Schiff base ligands have shown excellent catalytic activity in cross-coupling reactions, which are fundamental in C-C bond formation. A notable example is the Suzuki-Miyaura cross-coupling reaction, where a Pd(II) complex with an unsymmetrical tetradentate Schiff base served as an efficient catalyst. inorgchemres.org Similarly, Cu(I) complexes with amino acid ligands have been used to catalyze N-arylation and coupling reactions between aryl halides and thiols. mdpi.com
Condensation Reactions: Schiff base metal complexes can also catalyze condensation reactions. A Cu(II) complex of a Schiff base derived from 2-aminopyridine was used as an efficient catalyst for the Claisen-Schmidt condensation to synthesize chalcone derivatives, achieving yields greater than 90%. mdpi.com
The table below provides examples of catalytic applications of metal complexes with ligands structurally related to this compound derivatives.
| Catalyst (Metal Complex) | Reaction Type | Substrate | Product | Yield (%) |
| [Ni(II)-Schiff Base] | Aniline Oxidation | Aniline | Azobenzene | 91 |
| [Cu(II)-Salen Type] | Asymmetric Cα-Alkylation | Alanine Schiff Base | α,α-Disubstituted Alanine | up to 98 |
| [Pd(II)-Schiff Base] | Suzuki-Miyaura Coupling | Aryl Halide & Boronic Acid | Biaryl Compound | High |
| [Cu(II)-Schiff Base] | Claisen-Schmidt Condensation | Aldehyde & Acetophenone | Chalcone | >90 |
This is an interactive table summarizing findings from various studies on the catalytic activity of related metal complexes.
Applications in Organic Synthesis and Materials Science
Precursor in the Synthesis of Diverse Organic Scaffolds
2-Amino-2-phenylacetohydrazide serves as a versatile precursor for the synthesis of a wide array of organic compounds. Its bifunctional nature allows for sequential or one-pot reactions to generate complex molecular architectures.
The hydrazide functional group in this compound readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. These hydrazones are not merely final products but are pivotal synthetic intermediates that can be further elaborated into more complex molecules. The formation of hydrazones is a straightforward and high-yielding reaction, often carried out by refluxing the hydrazide with the corresponding carbonyl compound in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. jhu.edu
The general scheme for the synthesis of hydrazone derivatives from a hydrazide and a carbonyl compound is as follows:
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | N'-(arylidene)-2-amino-2-phenylacetohydrazide | Ethanol, reflux |
| This compound | Ketone (R-CO-R') | N'-(alkylidene)-2-amino-2-phenylacetohydrazide | Ethanol, reflux |
These hydrazone intermediates are characterized by the presence of an azomethine (-C=N-) group, which is susceptible to further chemical transformations. The reactivity of this group, coupled with the presence of the amino and phenyl groups, allows for a diverse range of subsequent reactions, including cyclizations, reductions, and additions.
The hydrazone derivatives of this compound are key precursors in the synthesis of various heterocyclic systems. The nitrogen-rich hydrazone moiety provides a reactive scaffold for the construction of five- and six-membered rings, which are prevalent in many biologically active compounds.
Triazoles: 1,2,4-Triazoles can be synthesized from hydrazides or their derivatives. One common method involves the reaction of a hydrazide with a source of carbon and nitrogen, such as isothiocyanates, followed by cyclization. For instance, a hydrazide can react with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a mercapto-triazole under basic conditions. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general reactivity of the hydrazide group suggests its applicability in such synthetic routes. The synthesis of triazoles often involves the formation of N-bridged heterocycles. mdpi.com
Thiazolidinones: 4-Thiazolidinones are another important class of heterocyclic compounds that can be synthesized from hydrazone intermediates. The typical synthesis involves the cyclocondensation of a Schiff base (or hydrazone) with a thiol-containing carboxylic acid, such as thioglycolic acid. The reaction proceeds via the addition of the thiol group to the C=N bond of the hydrazone, followed by intramolecular cyclization and dehydration to form the thiazolidinone ring.
| Starting Material | Reagent | Product | Key Reaction |
|---|---|---|---|
| Hydrazone of this compound | Thioglycolic acid (HSCH₂COOH) | Substituted Thiazolidin-4-one | Cyclocondensation |
Pyrimidine (B1678525)/Pyridine (B92270) Derivatives: Pyrimidine and pyridine derivatives can also be synthesized using hydrazide-hydrazone intermediates. For example, the reaction of a hydrazone with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrimidine ring. The reaction typically proceeds through a Michael addition followed by cyclization and dehydration. The synthesis of new pyrimidine derivatives can be achieved by reacting a formyl-pyrimidine with substituted hydrazides to furnish the corresponding hydrazones.
While specific research on the use of this compound in advanced organic materials is not extensively documented, its structure suggests potential applications as a monomer for the synthesis of novel polymers. The presence of both an amino group and a hydrazide group provides two reactive sites for polymerization reactions.
For instance, the amino group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Similarly, the hydrazide group can react with dicarbonyl compounds to form polyhydrazones. The resulting polymers would incorporate the chiral phenylglycine moiety, which could impart specific properties such as chirality and potentially biocompatibility to the material. The development of sequence-defined polymers is an area of interest where such monomers could be utilized to create macromolecules with precisely controlled chemical and physical properties. The synthesis of poly(2-aminothiazole) through chemical oxidative polymerization demonstrates that amino-heterocyclic compounds can be used to create conducting polymers. By analogy, the amino group in this compound could potentially be used in similar polymerization processes.
Role in Catalysis and Reaction Promotion
The structural features of this compound also make it and its derivatives attractive candidates for applications in catalysis, particularly as chiral ligands for transition metal-catalyzed reactions.
Amino acids and their derivatives are well-established as effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. The ability of both the amino and the carbonyl/hydrazide groups to coordinate with a metal center allows for the formation of stable chiral metal complexes. These complexes can then catalyze reactions with high enantioselectivity.
Derivatives of this compound can act as bidentate or potentially tridentate ligands. The nitrogen atoms of the amino and hydrazide groups, as well as the oxygen atom of the carbonyl group, can all serve as donor atoms for coordination with a metal ion. The phenyl group can also influence the steric environment around the metal center, which can be crucial for achieving high selectivity. Amino- and polyaminophthalazinones, which share the hydrazide structural motif, have been shown to coordinate with Cu(II) ions, with the nitrogen atoms participating in the complexation.
| Potential Ligand | Potential Metal Ion | Coordination Sites |
|---|---|---|
| This compound derivative | Pd(II), Cu(II), Ru(II) | Amino nitrogen, Hydrazide nitrogen, Carbonyl oxygen |
The use of chiral ligands derived from amino acids has been shown to significantly influence both the efficiency and selectivity of catalytic reactions. For instance, in palladium-catalyzed C-H functionalization reactions, mono-N-protected amino acid (MPAA) ligands can accelerate the rate-limiting C-H activation step. The ligand's structure, including the nature of the protecting group and the amino acid side chain, can be fine-tuned to optimize the reaction's yield and stereoselectivity.
While direct studies on this compound as a ligand are limited, the principles established for other amino acid-based ligands are applicable. The steric and electronic properties of a ligand derived from this compound would be expected to control the approach of the substrate to the metal center, thereby dictating the stereochemical outcome of the reaction. The selectivity of a reaction can be dramatically altered by the choice of ligand and reaction conditions. For example, in nitrogen fixation catalyzed by an iron complex, changing the reductant and proton source can switch the selectivity from producing ammonia (B1221849) to producing hydrazine (B178648). This highlights the critical role that the ligand and its environment play in determining the reaction pathway and product distribution.
Based on a comprehensive search of available scientific literature, there are no specific research articles, experimental data, or theoretical studies focusing on the non-linear optical (NLO) properties of derivatives of the chemical compound “this compound.”
Therefore, it is not possible to provide a detailed and scientifically accurate article section on the "Non-Linear Optical (NLO) Properties of Derivatives" of this compound that includes data tables and specific research findings as requested.
The broader fields of hydrazone and Schiff base chemistry, to which derivatives of this compound would belong, are areas of active research for NLO materials. However, without studies specifically investigating the derivatives of this particular parent compound, any discussion would be speculative and fall outside the strict, specified scope of the requested article.
Green Chemistry Principles and Sustainable Synthesis
Development of Environmentally Benign Synthetic Protocols
Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and generate significant chemical waste. In contrast, the development of environmentally benign protocols for synthesizing 2-amino-2-phenylacetohydrazide aims to minimize environmental impact by focusing on safer alternatives.
Solvent-Free Reaction Conditions
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free reactions, also known as solid-state reactions, offer a compelling alternative. ias.ac.incmu.edu These reactions are carried out by mixing the neat reactants, sometimes with grinding, which can lead to the formation of local heat that initiates the reaction. impactfactor.org This approach not only reduces pollution but also simplifies the experimental procedure and work-up, leading to cost savings. ias.ac.in
In the context of this compound synthesis, a solvent-free approach could involve the direct reaction of phenylglycine derivatives with hydrazine (B178648). This method has been successfully applied to the synthesis of other hydrazides, demonstrating high efficiency and purity of the final products. derpharmachemica.com The absence of a solvent minimizes waste and eliminates the energy-intensive step of solvent removal. An improved, solvent-free procedure for the synthesis of (L)-α-amino acid arylhydrazides has been reported, highlighting its potential as a greener alternative to previous methods. researchgate.net
Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of Hydrazides
| Feature | Conventional Synthesis | Solvent-Free Synthesis |
| Solvent | Typically uses organic solvents (e.g., ethanol (B145695), methanol) | No solvent required |
| Waste Generation | Higher due to solvent use and disposal | Significantly lower |
| Energy Consumption | Higher due to heating and solvent removal | Lower |
| Work-up Procedure | Often involves extraction and distillation | Simpler, often filtration of the solid product |
| Environmental Impact | Higher | Lower |
Microwave-Assisted Synthesis as a Green Alternative
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, and increase product yields. egranth.ac.inmdpi.comresearchgate.net This efficiency translates to lower energy consumption and the potential for cleaner reactions with fewer side products. researchgate.net
The synthesis of various hydrazide derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions, further enhancing the green credentials of the process. nih.govegranth.ac.inresearchgate.netjaptronline.com For the synthesis of this compound, a microwave-assisted approach could involve the direct reaction of a phenylglycine ester with hydrazine hydrate (B1144303). This method has been shown to be significantly faster and more efficient than conventional heating for the synthesis of other hydrazides. researchgate.net
Table 2: Reaction Time and Yield Comparison for Hydrazide Synthesis
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 6 - 9 hours | 59 - 77% | researchgate.net |
| Microwave Irradiation | 60 - 200 seconds | 81 - 90% | researchgate.net |
Atom Economy and Reaction Efficiency in this compound Chemistry
A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov Addition reactions, for example, are considered highly atom-economical as they incorporate all reactant atoms into the product. nih.gov
To illustrate the concept, consider a simplified hypothetical synthesis of this compound from methyl phenylglycinate and hydrazine hydrate:
C₆H₅CH(NH₂)COOCH₃ + N₂H₄·H₂O → C₆H₅CH(NH₂)CONHNH₂ + CH₃OH + H₂O
The atom economy for this reaction can be calculated as follows:
Molecular Weight of this compound (C₈H₁₁N₃O): 165.19 g/mol
Molecular Weight of Methyl phenylglycinate (C₉H₁₁NO₂): 165.19 g/mol
Molecular Weight of Hydrazine hydrate (N₂H₄·H₂O): 50.06 g/mol
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
% Atom Economy = (165.19 / (165.19 + 50.06)) x 100 ≈ 76.7%
Future Directions for Sustainable Research in this compound Chemistry
The future of chemical synthesis lies in the development of increasingly sustainable and efficient methodologies. For this compound chemistry, several promising research avenues align with the principles of green chemistry.
Future research should focus on the development of novel catalytic systems for the synthesis of this compound. This includes the exploration of biocatalysts, such as enzymes, which can operate under mild conditions and exhibit high selectivity, thereby reducing energy consumption and waste generation.
The use of renewable feedstocks as starting materials for the synthesis is another critical area. Investigating pathways that utilize biomass-derived chemicals instead of petroleum-based starting materials would significantly enhance the sustainability of the entire process.
Furthermore, the integration of continuous flow chemistry with green synthesis techniques like microwave irradiation and solvent-free conditions holds immense potential. Flow chemistry offers advantages in terms of safety, scalability, and process control, which, when combined with green principles, can lead to highly efficient and environmentally friendly manufacturing processes for this compound and its derivatives. The ongoing adoption of green chemistry principles is expected to drive innovation in this field, leading to safer, more efficient, and environmentally responsible chemical production. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-2-phenylacetohydrazide, and what analytical techniques confirm its purity and structure?
- Methodology : The compound is synthesized via reaction of phenylhydrazine with acetyl chloride derivatives under controlled conditions. Sodium carbonate is often used to neutralize byproducts and optimize yield .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and structural integrity. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy verifies hydrazide and amine bonds. Thin-Layer Chromatography (TLC) monitors reaction progress .
Q. What key structural features distinguish this compound, and how are they identified experimentally?
- Structural Features : The molecule contains a phenyl group, acetohydrazide backbone, and an amino substituent. X-ray crystallography (e.g., in related hydrazide derivatives) reveals planar geometry and hydrogen-bonding networks critical for stability .
- Experimental Identification : ¹H NMR peaks at δ 2.5–3.5 ppm (amide protons) and δ 6.5–7.5 ppm (aromatic protons) are diagnostic. IR stretches near 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) further confirm the structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound derivatives?
- Optimization Strategies :
- Temperature : Maintain 5–10°C during acylation to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Use triethylamine to accelerate hydrazide formation .
- Monitoring : High-Performance Liquid Chromatography (HPLC) quantifies purity, while TLC tracks intermediate formation .
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, such as COX-2 inhibition?
- In Vitro Assays :
- Enzymatic Inhibition : Measure IC₅₀ values using fluorescence-based COX-2 assays. For example, derivatives like benzenesulfonamide-substituted analogs showed IC₅₀ = 0.37 μM for COX-2 .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., A549 lung carcinoma) quantify cytotoxicity. Compound 48 from a related study exhibited IC₅₀ = 0.78 μM .
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
- Resolution Strategies :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of aromatic and amide protons .
- Crystallographic Confirmation : Single-crystal X-ray diffraction provides unambiguous structural evidence, as demonstrated for phenylacetohydrazide derivatives .
Q. What are the common side reactions in this compound synthesis, and how are they mitigated?
- Side Reactions :
- Oxidation : Hydrazide groups may oxidize to nitroso derivatives. Use inert atmospheres (N₂/Ar) to prevent this .
- Hydrolysis : Acidic/basic conditions can cleave the hydrazide bond. Optimize pH (6–8) during synthesis .
- Mitigation : Introduce protective groups (e.g., Boc for amines) and employ low-temperature reaction steps .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
